molecular formula C3H4N4 B031629 1,3,5-Triazin-2-amine CAS No. 4122-04-7

1,3,5-Triazin-2-amine

Cat. No.: B031629
CAS No.: 4122-04-7
M. Wt: 96.09 g/mol
InChI Key: KCZIUKYAJJEIQG-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine, also known as 2-amino-1,3,5-triazine, is an organic compound with the molecular formula C3H4N4. It consists of a triazine ring with an amino group attached to one of the nitrogen atoms. This compound is a colorless solid with high solubility in water and is relatively stable .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-1,3,5-triazine are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit monoamine oxidase (MAO), an enzyme that plays a crucial role in the regulation and metabolism of neurotransmitters . This suggests that 2-Amino-1,3,5-triazine could potentially influence biochemical reactions involving these neurotransmitters.

Cellular Effects

The cellular effects of 2-Amino-1,3,5-triazine are not fully understood yet. Some triazine derivatives have shown promising activity against certain types of cells. For example, certain 1,3,5-triazine derivatives have demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli

Molecular Mechanism

It is known that the compound can form hydrogen-bond networks, which could potentially influence its interactions with other biomolecules

Preparation Methods

1,3,5-Triazin-2-amine can be synthesized through various methods:

Chemical Reactions Analysis

1,3,5-Triazin-2-amine undergoes various chemical reactions:

Common reagents used in these reactions include iodine, ammonia water, dicyandiamide, sodium azide, and cesium carbonate. Major products formed from these reactions include various substituted triazines and tetrazoles .

Comparison with Similar Compounds

1,3,5-Triazin-2-amine is similar to other triazine compounds, such as:

The uniqueness of this compound lies in its specific amino substitution, which imparts distinct chemical and biological properties compared to other triazine derivatives.

Properties

IUPAC Name

1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N4/c4-3-6-1-5-2-7-3/h1-2H,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZIUKYAJJEIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194147
Record name 1,3,5-Triazin-2-amine
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Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4122-04-7
Record name 1,3,5-Triazin-2-amine
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Record name 1,3,5-Triazin-2-amine
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Record name 1,3,5-Triazin-2-amine
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Record name 1,3,5-triazin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 1,3,5-triazin-2-amine derivatives interact with their biological targets?

A1: The mechanism of action varies depending on the specific substituents on the 1,3,5-triazine core. For instance, some derivatives act as potent and selective antagonists for the serotonin 5-HT6 receptor, potentially by binding to the receptor's orthosteric site. [] Other derivatives, like 4-(2-((6-methoxypyridin-3-yl)amino)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine, inhibit class I phosphoinositide 3-kinases (PI3Ks) by directly binding to the enzyme. []

Q2: What is known about the downstream effects of this compound derivative binding to targets like EGFR or PI3K?

A3: Studies show that specific this compound derivatives, like N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f), exhibit promising antiproliferative activity in HCT-116 cells by inducing apoptosis. This effect is attributed to the compound's ability to target EGFR and its downstream signaling cascade, PI3K/AKT/mTOR. [] Further research exploring the detailed molecular mechanisms underlying these downstream effects is necessary.

Q3: What are the common spectroscopic techniques used to characterize this compound derivatives?

A4: Researchers frequently employ a combination of techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Mass Spectrometry (MS) to confirm the structure of newly synthesized this compound derivatives. [, , , ]

Q4: Are there specific spectral characteristics that distinguish this compound derivatives?

A5: While specific spectral features will vary depending on the substituents, the 1,3,5-triazine core generally exhibits characteristic peaks in IR and NMR spectra. For instance, the C=N stretching vibrations of the triazine ring often appear in the IR spectrum around 1500-1600 cm-1. [] Furthermore, the presence of characteristic signals in 1H and 13C NMR spectra corresponding to the substituents on the triazine ring helps confirm the structure. [, ]

Q5: How is the purity of synthesized this compound derivatives assessed?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis detector or a mass spectrometer, is a common method to determine the purity of these compounds. [, ]

Q6: Have any studies explored the material compatibility and stability of this compound derivatives?

A7: Research indicates that incorporating specific this compound derivatives, like poly(4,6-dichloro-N-hydroxyethyl−this compound-1,6-diaminohexane) (CNCO-HA), into low-density polyethylene (LDPE) enhances flame retardancy by promoting the formation of a compact and continuous intumescent char layer. [] This suggests potential applications in materials science where flame retardancy is crucial.

Q7: Are there any findings related to the use of this compound derivatives in ionic polymer actuators?

A8: A highly aromatic and sulfonated ionomer synthesized from 4,6-bis(4-hydroxyphenyl)-N,N-diphenyl-1,3,5-triazin-2-amine and 4,4′-biphenol with bis(4-fluorophenyl)sulfone (DPA-PS:BP) shows potential for high-performance ionic polymer actuators. The ionomer's high elastic modulus and ionic liquid uptake allow for the fabrication of thin film micro-actuators with significant bending actuation and blocking stress. []

Q8: What is the role of computational chemistry in understanding this compound derivatives?

A9: Computational methods, such as Density Functional Theory (DFT) calculations, are valuable for predicting and explaining the properties of these compounds. For instance, DFT calculations were used to corroborate experimental findings on the corrosion inhibition efficiency of bis(dimethylpyrazolyl)-aniline-s-triazine derivatives. The calculations revealed that derivatives with electron-donating groups exhibited higher adsorption energies on steel surfaces, supporting their superior inhibition performance. []

Q9: Have any studies utilized computational approaches to identify potential drug candidates within the this compound family?

A10: Yes, computational tools like 3D-similarity searches and molecular docking were employed to identify potential inhibitors for SARS-CoV-2. This approach led to the identification of three 4-(morpholin-4-yl)-1,3,5-triazin-2-amine derivatives with promising binding affinities to the 3CLpro and RdRp proteins of the virus. [] These findings highlight the potential of computational methods in drug discovery.

Q10: What is known about the environmental fate and degradation of this compound-based herbicides like chlorsulfuron?

A11: Research on chlorsulfuron demonstrates its degradation in aqueous and soil systems, primarily through cleavage of the sulfonylurea bridge. This process leads to the formation of metabolites like chlorobenzenesulfonamide (2-chlorobenzenesulfonamide) and triazine amine (4-methoxy-6-methyl-1,3,5-triazin-2-amine). [, ]

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